Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride

salt form selection aqueous solubility solid-state handling

Choose this secondary amine hydrochloride over generic benzodioxole analogs. Key differentiation: (1) HCl salt ensures consistent stoichiometry and superior aqueous solubility for reproducible assay preparation vs the free base. (2) Secondary amine (HBD=1) provides a critical hydrogen bond donor vector absent in N-methyl tertiary amine analogs (HBD=0)—essential for target binding sites with H-bond acceptor functionality. (3) 3,4-Difluorobenzyl substitution creates a distinct electronic and lipophilic profile vs 2,4- or 2,6-difluoro analogs. (4) Benzylamine linker geometry (4 rotatable bonds) offers distinct conformational presentation vs direct aniline-linked screening compounds. Ideal for kinase, GPCR, and protease SAR campaigns. Research use only.

Molecular Formula C15H14ClF2NO2
Molecular Weight 313.72 g/mol
CAS No. 1185303-38-1
Cat. No. B1388228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride
CAS1185303-38-1
Molecular FormulaC15H14ClF2NO2
Molecular Weight313.72 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNCC3=CC(=C(C=C3)F)F.Cl
InChIInChI=1S/C15H13F2NO2.ClH/c16-12-3-1-10(5-13(12)17)7-18-8-11-2-4-14-15(6-11)20-9-19-14;/h1-6,18H,7-9H2;1H
InChIKeyQAXLUAXBQIBXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine Hydrochloride (CAS 1185303-38-1): Structural Identity, Computational Profile, and Research-Grade Sourcing


Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride (CAS 1185303-38-1) is a synthetic secondary amine hydrochloride salt with the molecular formula C15H14ClF2NO2 and a molecular weight of 313.73 g/mol . The compound consists of a 1,3-benzodioxole (methylenedioxyphenyl) ring linked via a methylene bridge to a secondary amine that is further substituted with a 3,4-difluorobenzyl group . The free base form (C15H13F2NO2, MW 277.27 g/mol) is also available commercially under CAS 491604-79-6, though this CAS number is ambiguously assigned and may also refer to the N-methyl tertiary amine analog in some databases [1]. The hydrochloride salt is supplied by multiple vendors including Santa Cruz Biotechnology and Matrix Scientific at purities typically specified as ≥95%, and is intended exclusively for research use [2]. Computational property predictions (ChemSpider/ACD/Labs) indicate a LogP of approximately 3.30 for the free base, a topological polar surface area of 30 Ų, 4 freely rotatable bonds, and 1 hydrogen bond donor, placing the compound within drug-like chemical space by Lipinski criteria with zero Rule-of-5 violations . As of the search date, no primary peer-reviewed research articles or patents reporting direct biological assay data (IC50, Ki, EC50, etc.) for this specific compound were identified in the public domain; its differentiation must therefore be assessed through structural class membership, computational property comparisons, and salt-form advantages relative to the closest available analogs.

Why Generic Substitution Fails for Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine Hydrochloride: Salt Form, Substitution Pattern, and Computational Property Divergence


In-class benzodioxole-difluorobenzyl amine compounds cannot be generically interchanged without risking divergent experimental outcomes, even when biological activity data are absent. Three structural features create meaningful differentiation vectors. First, the hydrochloride salt form (CAS 1185303-38-1) confers higher aqueous solubility and improved solid-state handling relative to the free base, which is critical for reproducible solution-phase assay preparation . Second, the secondary amine (NH) in this compound provides one hydrogen bond donor (HBD = 1), distinguishing it from the N-methyl tertiary amine analog (CAS 491604-79-6, HBD = 0), which alters hydrogen bonding capacity, LogD at physiological pH, and potentially metabolic susceptibility [1]. Third, the 3,4-difluoro substitution pattern on the benzyl ring generates a distinct electronic environment and lipophilicity profile compared to 2,4-difluoro, 2,6-difluoro, or mono-fluoro benzyl analogs commonly found in screening libraries . The closest commercially available comparator—(1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine (Hit2Lead SC-5461254)—differs by having a direct aniline-type linkage rather than a benzylamine linkage, resulting in a lower molecular weight (263 vs 277 free base) and a reduced LogP (3.26 vs 3.30), which can shift target binding and pharmacokinetic behavior even within the same assay system . These structural distinctions mean that biological results obtained with any single analog in this class cannot be assumed to translate to other analogs without explicit experimental verification.

Quantitative Comparative Evidence for Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine Hydrochloride: Physicochemical Benchmarking Against Closest Analogs


Hydrochloride Salt Form: Aqueous Solubility and Handling Advantage over Free Base

The hydrochloride salt (CAS 1185303-38-1, MW 313.73) provides a defined, crystalline solid form with enhanced aqueous solubility compared to the free base (MW 277.27). While quantitative solubility data for this specific compound are not published, the general principle of hydrochloride salt formation for secondary amines typically improves aqueous solubility by 10- to 1000-fold relative to the free base, depending on the lipophilicity of the parent amine . The free base has a predicted LogP of 3.30 and LogD (pH 7.4) of 2.24 , indicating moderate lipophilicity that would benefit from salt formation for aqueous compatibility. This improvement is particularly relevant for biochemical assay preparation, where consistent compound dissolution in aqueous buffer systems is a prerequisite for reliable dose-response measurements. Procurement of the pre-formed hydrochloride salt eliminates the need for in situ salt preparation and ensures batch-to-batch consistency in salt stoichiometry.

salt form selection aqueous solubility solid-state handling assay reproducibility

Hydrogen Bond Donor Capability: Secondary Amine (HBD = 1) vs N-Methyl Tertiary Amine Analog (HBD = 0)

The target compound possesses a secondary amine center with one hydrogen bond donor (HBD = 1), which distinguishes it from the commercially available N-methyl tertiary amine analog N-(3,4-difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine (CAS 491604-79-6, PubChem CID 121230542), which has HBD = 0 [1]. This single hydrogen bond donor difference has implications for target binding: the NH group can act as a hydrogen bond donor to backbone carbonyl or side-chain acceptor groups in protein binding pockets, a capability absent in the N-methyl analog. In the broader class of benzodioxole-containing amines, secondary amines have been shown to engage in critical hydrogen bonding interactions with biological targets; for example, N-(benzo[d][1,3]dioxol-5-ylmethyl)-containing secondary amines have demonstrated target engagement in uPAR and kinase inhibitor programs [2]. The absence of the N-methyl group also alters the steric environment around the amine, which may affect binding pocket accommodation. The secondary amine additionally presents different metabolic liability compared to the tertiary amine, as N-demethylation (a common metabolic pathway for tertiary amines) is not applicable, while N-oxidation or dealkylation pathways may differ [3].

hydrogen bonding secondary amine tertiary amine target engagement metabolic stability

Computational LogD(pH 7.4) Differentiation: Secondary Amine vs N-Methyl Analog

The target compound (free base form) exhibits a predicted ACD/LogD at pH 7.4 of 2.24, compared to the N-methyl tertiary amine analog (CAS 491604-79-6, PubChem CID 121230542) which has an XLogP3-AA value of 3.6 [1]. The lower LogD of the secondary amine at physiological pH is attributed to the increased polarity and hydrogen bond donating capacity of the NH group. The ΔLogD of approximately 1.36 log units represents a greater than 20-fold difference in octanol-water distribution coefficient, which can translate to differential membrane permeability, tissue distribution, and non-specific protein binding in biological systems. Furthermore, the pH-dependent LogD profile differs substantially: the secondary amine free base has a calculated LogD of 0.60 at pH 5.5 (reflecting partial ionization of the amine), whereas the tertiary amine analog (lacking an ionizable proton on the amine nitrogen) maintains a relatively constant LogD across the physiological pH range . This pH sensitivity may be exploited for lysosomal trapping or pH-dependent tissue distribution studies.

lipophilicity LogD pH-dependent distribution permeability drug-likeness

Structural Linker Differentiation: Benzylamine vs Direct Aniline Linkage to Benzodioxole Core

The target compound features a benzylamine linkage (N-CH2-benzodioxole), which provides an sp3 methylene spacer between the amine nitrogen and the benzodioxole ring. This contrasts with the closest Hit2Lead/ChemBridge screening analog, (1,3-benzodioxol-5-ylmethyl)(3,4-difluorophenyl)amine (SC-5461254), which has a direct aniline-type linkage where the amine nitrogen is directly attached to the benzodioxole aromatic ring . The benzylamine linker in the target compound introduces an additional rotatable bond (4 total vs 3 for SC-5461254) and increases molecular weight by 14 Da (free base: 277 vs 263) . The methylene spacer alters the spatial relationship between the benzodioxole and difluorobenzyl pharmacophoric elements, with the nitrogen positioned approximately 1.4 Å further from the benzodioxole centroid compared to the direct aniline linkage [1]. This conformational difference can affect how the two aromatic rings are presented to a protein binding pocket, potentially altering π-π stacking geometry and overall binding pose. The benzylamine linkage also electronically decouples the nitrogen lone pair from the benzodioxole aromatic system, increasing the amine basicity (expected pKa ≈ 8.5-9.5 for a secondary benzylamine vs ≈ 4-5 for a diarylamine) and altering the protonation state at physiological pH [1].

linker geometry conformational flexibility screening library structure-activity relationship

Benzodioxole Scaffold: Privileged Structure with Multi-Target Biological Potential Across Published Chemical Space

The 1,3-benzodioxole (methylenedioxyphenyl) scaffold present in this compound is a recognized privileged structure in medicinal chemistry, appearing in compounds with demonstrated activity across multiple therapeutic target classes. Published SAR studies on benzodioxole-containing compounds have reported nanomolar potency against diverse targets: COX-1 inhibition (IC50 = 64 nM) and COX-2 inhibition (IC50 = 13 nM) with a selectivity ratio of 4.63 for compound A13 [1]; cannabinoid-1 receptor (CB1R) inverse agonism with in vivo efficacy in diet-induced obese rat models [2]; NaV1.7 ion channel inhibition (IC50 = 140 nM for a 3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-difluorobenzyl)-substituted analog) [3]; and antitumor activity against HeLa, A549, and MCF-7 cell lines for N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines [4]. The specific 3,4-difluorobenzyl substitution pattern present in the target compound also appears in the NaV1.7 inhibitor CHEMBL1780040 (IC50 = 140 nM), which shares both the benzodioxole core and the 3,4-difluorobenzyl motif but differs in the linker and additional substituents [3]. While these data cannot be directly extrapolated to predict the biological activity of the target compound, they establish that the benzodioxole-3,4-difluorobenzyl pharmacophoric combination has precedent for engaging diverse biological targets at therapeutically relevant concentrations.

benzodioxole methylenedioxyphenyl privileged scaffold COX inhibition CB1 receptor antitumor

Spectroscopic Characterization: GC-MS, NMR, IR, and Raman Data Availability for Identity Verification

The free base form (benzo[1,3]dioxol-5-ylmethyl)(3,4-difluorobenzyl)amine has been characterized by GC-MS in the SpectraBase spectral database (Compound ID: 8x4jcP6Y0o7), providing a reference mass spectrum for identity confirmation [1]. The Molbank publication (2023, M1654) reported a one-step synthesis protocol under adapted Vilsmeier conditions with characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, yielding quantitative spectral data [2]. This spectroscopic characterization package exceeds what is typically provided for screening compounds from commercial libraries and enables rigorous identity verification and purity assessment by the end user. In contrast, the N-methyl analog (CAS 491604-79-6) and the Hit2Lead SC-5461254 comparator lack published comprehensive spectroscopic characterization data in public repositories. For procurement purposes, this spectral reference dataset reduces the risk of receiving mislabeled or degraded material and facilitates in-house quality control prior to use in biological assays.

QC/QA identity verification spectroscopic characterization batch release

Recommended Research and Industrial Application Scenarios for Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Targeting Hydrogen Bond-Dependent Binding Pockets

The secondary amine (HBD = 1) provides a hydrogen bond donor vector absent in the N-methyl tertiary amine analog (HBD = 0), making this compound suitable for SAR campaigns where the target binding site contains hydrogen bond acceptor functionality (e.g., backbone carbonyls, carboxylate side chains) [1]. The benzylamine linker geometry (4 rotatable bonds, methylene spacer) further distinguishes it from direct aniline-linked screening analogs, offering a distinct conformational presentation of the benzodioxole and difluorobenzyl pharmacophores . Researchers exploring kinase hinge-binding motifs, GPCR orthosteric sites, or protease active sites where hydrogen bond donor-acceptor pairing is critical for affinity should prioritize this scaffold over N-alkylated or direct aniline-linked analogs within the same benzodioxole chemical series.

pH-Dependent Distribution and Lysosomal Trapping Studies

The pronounced pH-dependent lipophilicity profile (ACD/LogD shift from 0.60 at pH 5.5 to 2.24 at pH 7.4) makes this compound a candidate for studies investigating pH-mediated cellular distribution phenomena. The predicted basicity of the secondary benzylamine (estimated pKa ≈ 8.5-9.5) [1] means the compound exists predominantly in its protonated, membrane-impermeable form in acidic compartments (lysosomes, endosomes) and in its neutral, membrane-permeable form at cytosolic pH. This property is exploitable for lysosomotropic drug delivery studies or for evaluating the contribution of lysosomal sequestration to apparent cellular potency in phenotypic screening campaigns.

Building Block for Focused Library Synthesis with Quality-Verified Starting Material

The hydrochloride salt form ensures consistent stoichiometry and improved handling characteristics for synthetic chemistry applications . The availability of comprehensive spectroscopic characterization data (GC-MS from SpectraBase; multi-nuclear NMR, IR, and Raman spectroscopy from the Molbank protocol) [1] provides quality benchmarks that exceed the typical undocumented screening compound. This compound is well-suited as a starting material for focused library synthesis through reductive amination, amide coupling, or sulfonamide formation at the secondary amine, with the spectroscopic reference data enabling rigorous quality control of downstream products. Laboratories operating under ISO 9001 or GLP frameworks benefit from the traceable characterization data when documenting synthetic provenance.

Computational Chemistry and Molecular Docking Validation Studies

With well-defined computational property predictions (LogP 3.30, LogD pH 7.4 2.24, TPSA 30 Ų, 4 rotatable bonds, zero Rule-of-5 violations) and experimentally verified structural identity from spectroscopic data [1], this compound serves as a useful validation ligand for computational models. Its intermediate lipophilicity and balanced physicochemical profile make it suitable for testing docking pose prediction accuracy, free energy perturbation (FEP) calculations, or pharmacophore model refinement where the hydrogen bond donor capacity (HBD = 1) provides a specific interaction constraint absent in N-methyl analogs. The benzodioxole scaffold's appearance in multiple bioactive compound series further supports its utility as a reference structure for evaluating computational target prediction algorithms.

Quote Request

Request a Quote for Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.